Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
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Overview
Description
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a compound that features a benzyl group attached to a pyrazole ring, which is further connected to another benzyl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)-benzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydroxide in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-pyrazole-4-ylamine
- 4-(1-Benzyl-1H-pyrazol-4-yl)benzylamine
- 1-Methyl-1H-pyrazole-4-ylbenzylamine
Uniqueness
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both benzyl and pyrazole moieties allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-7-16(8-10-17)12-19-11-15-5-3-2-4-6-15/h2-10,13-14,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDTDDHTDUCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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